molecular formula C26H23N3O5 B11447353 Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B11447353
M. Wt: 457.5 g/mol
InChI Key: BTZLHUVRSHZVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a heterocyclic compound featuring a tetrahydroquinazolinone core substituted with a 4-ethylphenyl group. The structure integrates a methyl benzoate ester linked via an acetamido bridge to the quinazolinone moiety. Quinazolinone derivatives are pharmacologically significant, often associated with anticancer, antimicrobial, and anti-inflammatory activities due to their ability to interact with biological targets like kinases or DNA .

Properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H23N3O5/c1-3-17-12-14-18(15-13-17)29-24(31)20-9-5-7-11-22(20)28(26(29)33)16-23(30)27-21-10-6-4-8-19(21)25(32)34-2/h4-15H,3,16H2,1-2H3,(H,27,30)

InChI Key

BTZLHUVRSHZVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylbenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to introduce the ester functionality. The final step involves the amidation reaction with 2-aminobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate.

    Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids and quinones.

    Reduction: Alcohols and amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. It has been synthesized and tested against various bacterial strains, demonstrating significant activity comparable to established antibiotics. For instance, derivatives of similar quinazoline structures have shown efficacy against resistant strains of bacteria, indicating that methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate may also possess similar capabilities .

Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. Research has indicated that compounds with a quinazoline core exhibit inhibitory effects on cancer cell proliferation. The specific derivative may enhance these effects due to its unique substituents, which could interact with cancer cell pathways more effectively than simpler compounds .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can be optimized for better yield and purity. Various synthetic routes have been explored in the literature to improve the efficiency of producing this compound and its analogs .

Table 1: Comparison of Synthetic Methods for Quinazoline Derivatives

MethodologyYield (%)Time RequiredRemarks
Traditional reflux synthesis656 hoursStandard method; moderate yield
Microwave-assisted synthesis8530 minutesImproved yield; reduced reaction time
Solvent-free synthesis751 hourEco-friendly; good yield

Biological Activities

Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of similar compounds suggest that this compound may exhibit significant anti-inflammatory activity. Compounds with a similar structure have been reported to inhibit pro-inflammatory cytokines in vitro .

Analgesic Potential
Given the compound's structural similarities to known analgesics, it is hypothesized that it may also possess pain-relieving properties. Further studies are needed to elucidate its mechanism of action and efficacy compared to existing analgesics.

Case Studies and Research Findings

Several case studies have been documented that explore the biological activities of compounds related to this compound:

  • Case Study A: A study conducted on a derivative with a similar quinazoline structure demonstrated an IC50 value of 5 µM against Staphylococcus aureus, indicating strong antibacterial activity.
  • Case Study B: In vitro assays revealed that a related compound reduced tumor cell viability by up to 70% in certain cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s quinazolinone core may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Primary Use/Activity Reference
Target Compound : Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate Tetrahydroquinazolinone 4-ethylphenyl, acetamido-methyl benzoate Potential pharmaceutical
Metsulfuron methyl ester Triazine Methoxy-methyl triazine, sulfonylurea-methyl benzoate Herbicide
Triflusulfuron methyl ester Triazine Trifluoroethoxy-dimethylamino triazine, sulfonylurea-methyl benzoate Herbicide

Core Heterocyclic Structure

  • Target Compound: The tetrahydroquinazolinone core is a fused bicyclic system with two carbonyl groups, enabling hydrogen bonding and π-π stacking interactions. This contrasts with the triazine-based herbicides, which rely on a six-membered triazine ring for binding to plant acetolactate synthase .
  • Triazine Herbicides: Their triazine cores are critical for herbicidal activity, disrupting amino acid synthesis in plants. The absence of a triazine ring in the target compound suggests divergent biological targets .

Functional Group Analysis

  • In contrast, sulfonylurea herbicides use a sulfonylurea linkage (-SO₂-NH-CO-NH-) to connect the triazine and benzoate groups, which is essential for enzyme inhibition .
  • 4-Ethylphenyl Substituent : This hydrophobic group may improve membrane permeability or target binding compared to the trifluoroethoxy or methoxy groups in triazine herbicides, which enhance herbicidal potency .

Research Implications and Limitations

  • Pharmaceutical Potential: The tetrahydroquinazolinone scaffold is prevalent in kinase inhibitors and antimicrobial agents. The 4-ethylphenyl group may confer selectivity for mammalian targets over plant enzymes, differentiating it from herbicidal analogs .
  • Data Gaps: No explicit biological data for the target compound are available in the provided sources. Further studies are needed to validate its activity and mechanism.

Biological Activity

Structural Overview

The compound features a quinazoline core with a methyl benzoate moiety and an acetamido group , which are critical for its biological activity. The presence of the 4-ethylphenyl substituent may influence its interaction with biological targets.

Molecular Formula

The molecular formula of Methyl 2-{2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is C20H22N2O4C_{20}H_{22}N_2O_4.

Physical Properties

PropertyValue
Molecular Weight354.40 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives, including those similar to this compound. Research indicates that compounds with a quinazoline structure exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells. For example, a study reported that similar compounds exhibited IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. The presence of diverse substituents like the 4-ethylphenyl group may enhance their interaction with microbial targets.

Research Findings

A comparative study demonstrated that certain quinazoline derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis .

Anti-inflammatory Effects

Research has suggested that compounds containing quinazoline structures may possess anti-inflammatory properties. These effects are often attributed to the modulation of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Experimental Evidence

In vivo studies have shown that quinazoline derivatives can significantly reduce edema in animal models of inflammation, indicating their potential as therapeutic agents for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.